Ribonolactone
Description
Overview and Significance in Biochemical Processes
D-Ribono-1,4-lactone is recognized for its critical functions within cellular metabolism. It is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) , a metabolic route essential for generating NADPH and pentose sugars, which are vital for reductive biosynthesis and antioxidant defense. Specifically, D-Ribono-1,4-lactone participates in the interconversion of glucose-6-phosphate into these crucial products ontosight.ai.
Beyond the PPP, this compound is also implicated in the biosynthesis of ascorbic acid (Vitamin C) in certain animal species ontosight.ai. Furthermore, it acts as a precursor for the synthesis of ribose-5-phosphate , a fundamental component required for the construction of nucleotides , the building blocks of DNA and RNA ontosight.ai. Its presence has also been noted in the urine of patients with neuroblastoma, suggesting its role as a metabolite in specific physiological or pathological conditions hmdb.ca. Its utility extends to synthetic chemistry, where it serves as a valuable chiral pool for constructing various natural products researchgate.net and is a key building block in the synthesis of important pharmaceuticals, including antiviral agents like Remdesivir mdpi.comresearchgate.net.
Historical Context and Discovery
Structural Characteristics and Isomerism
D-Ribono-1,4-lactone is characterized by its five-carbon ring structure, featuring a lactone functional group ontosight.ai. Chemically, it is a cyclic ester formed through the intramolecular condensation between the hydroxyl group at the C1 position and the carboxyl group at the C4 position of D-ribonic acid ontosight.ai. This structure imparts optical activity due to the presence of asymmetric carbon atoms ontosight.ai.
Its systematic IUPAC name is (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one thegoodscentscompany.comnp-mrd.org. The compound has the molecular formula C₅H₈O₅ and a molecular weight of approximately 148.11 g/mol thegoodscentscompany.comfishersci.canist.govlabsolu.cafishersci.selabscoop.com. Its CAS Registry Number is 5336-08-3 thegoodscentscompany.comnp-mrd.orgfishersci.canist.govlabsolu.cafishersci.selabscoop.comchemeo.comebi.ac.uk.
D-Ribono-1,4-lactone belongs to the class of organic compounds known as pentoses, which are monosaccharides containing five carbon atoms hmdb.canp-mrd.org. It is a derivative of D-ribonic acid and is classified as a ribonolactone and a butan-4-olide hmdb.canp-mrd.org. The compound exhibits stereoisomerism, with other related lactones such as D-arabinonic acid, 1,4-lactone, TMS and Lyxonic acid, 1,4-lactone, TMS being noted nist.gov. Structural studies, including X-ray diffraction and NMR spectroscopy, have been employed to elucidate its precise configuration and bonding, with some research conducted at very low temperatures (-150 °C) to obtain stable crystal structures mdpi.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-BXXZVTAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347750 | |
| Record name | D-Ribono-1,4-lactone | |
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Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
5336-08-3, 3327-63-7 | |
| Record name | (+)-Ribonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ribonolactone | |
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| Record name | Ribonolactone | |
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| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
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| Record name | D-ribono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | RIBONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |
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| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 85 °C | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Data Tables
To further illustrate the properties and roles of D-Ribono-1,4-lactone, the following data tables have been compiled:
Table 1: Key Chemical Properties of D-Ribono-1,4-lactone
| Property | Value | Unit | Source |
| Chemical Formula | C₅H₈O₅ | - | thegoodscentscompany.comfishersci.canist.govlabsolu.cafishersci.selabscoop.com |
| Molecular Weight | 148.11476 | g/mol | thegoodscentscompany.com |
| CAS Registry Number | 5336-08-3 | - | thegoodscentscompany.comnp-mrd.orgfishersci.canist.govlabsolu.cafishersci.selabscoop.comchemeo.comebi.ac.uk |
| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | - | thegoodscentscompany.comnp-mrd.org |
| Melting Point | 85-87 | °C | labsolu.ca |
| Solubility in Water | 1e+006 (est.) | mg/L @ 25°C | thegoodscentscompany.com |
| Solubility in Water | 100 | mg/ml | labsolu.ca |
Table 2: Biochemical Roles and Pathways of D-Ribono-1,4-lactone
| Role/Pathway | Description |
| Metabolite | Recognized as a metabolite within biological systems hmdb.canp-mrd.orgebi.ac.uk. |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Acts as a key intermediate, contributing to the production of NADPH and pentose sugars ontosight.ai. |
| Ascorbic Acid Biosynthesis | Involved in the synthesis of Vitamin C in certain animal species ontosight.ai. |
| Nucleotide Synthesis | Serves as a precursor to ribose-5-phosphate, essential for nucleotide formation ontosight.ai. |
| Chiral Pool Synthesis | Utilized as a versatile chiral starting material for the synthesis of various natural products researchgate.net. |
| Pharmaceutical Synthesis | A crucial building block for synthesizing antiviral drugs, such as Remdesivir mdpi.comresearchgate.net. |
| Biochemical Occurrence | Detected in the urine of patients with neuroblastoma hmdb.ca. |
Compound List
Enzymes Involved in D-Ribono-1,4-lactone Metabolism
Research has identified enzymes capable of hydrolyzing lactone structures, including those related to D-Ribono-1,4-lactone, particularly phosphorylated derivatives.
Enzymes belonging to the amidohydrolase superfamily (AHS), specifically within the cog1735 subset, have demonstrated the capacity to catalyze the hydrolysis of substituted lactones nih.govnih.gov. Studies have identified specific enzymes, such as LMOf2365_2620 (Lmo2620) from Listeria monocytogenes and Bh0225 from Bacillus halodurans, as lactonases nih.govnih.govresearchgate.netscispace.com. These enzymes were investigated using a combination of bioinformatics, computational docking to three-dimensional crystal structures, and library screening to elucidate their catalytic functions nih.govnih.govscispace.com. The active site structure of Lmo2620, which features a binuclear zinc center, suggests a binding preference for anionic lactones, guiding further substrate identification nih.govnih.govscispace.com.
Further investigation into the cog1735 subset of AHS enzymes revealed specific substrates for Lmo2620 and Bh0225. These enzymes were found to catalyze the hydrolysis of D-lyxono-1,4-lactone-5-phosphate and L-ribono-1,4-lactone-5-phosphate nih.govnih.govresearchgate.netscispace.com. For these reactions, the cobalt-substituted enzymes exhibited catalytic efficiency, with reported kcat/Km values around 105 M-1 s-1 nih.govnih.govresearchgate.netscispace.com. The structural analysis of Lmo2620 indicated that phosphates within the active site engage in hydrogen bonding with residues like Lys-242, Lys-244, Arg-275, and Tyr-278, providing insight into the enzyme's substrate recognition mechanism for phosphorylated sugar lactones nih.govnih.govscispace.com.
Table 1: Enzymes Hydrolyzing Phosphorylated Sugar Lactones
| Enzyme | Source Organism | Identified Substrates | Kinetic Parameter (kcat/Km) | Notes |
| Lmo2620 | Listeria monocytogenes str. 4b | D-lyxono-1,4-lactone-5-phosphate, L-ribono-1,4-lactone-5-phosphate | ~105 M-1 s-1 (cobalt-substituted) | Belongs to cog1735 subset of amidohydrolase superfamily (AHS); active site features a binuclear zinc center and interacts with phosphates via specific amino acid residues. nih.govnih.govresearchgate.netscispace.com |
| Bh0225 | Bacillus halodurans C-125 | D-lyxono-1,4-lactone-5-phosphate, L-ribono-1,4-lactone-5-phosphate | ~105 M-1 s-1 (cobalt-substituted) | Belongs to cog1735 subset of amidohydrolase superfamily (AHS). nih.govnih.govresearchgate.netscispace.com |
| MS53_0025, MAG_6390 (related enzymes) | Mycoplasma synoviae, M. agalactiae | d-xylono-1,4-lactone-5-phosphate, l-arabino-1,4-lactone-5-phosphate | 104 M–1 s–1 range | These enzymes are also identified as lactonases within the amidohydrolase superfamily. nih.govacs.org |
Inhibitory Effects on Enzymes
D-Ribono-1,4-lactone has been characterized as an inhibitor of specific enzymes, notably β-galactosidase.
D-Ribono-1,4-lactone functions as a sugar lactone inhibitor of the enzyme β-galactosidase derived from Escherichia coli. Research has quantified this inhibitory effect, establishing an inhibition constant (Ki) of 26 mM medchemexpress.comchemsrc.comcymitquimica.com. This finding highlights D-Ribono-1,4-lactone's role in modulating the activity of this specific glycosidase.
Table 2: Inhibition of β-galactosidase of Escherichia coli
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |
| β-galactosidase (Escherichia coli) | D-Ribonolactone | 26 mM | medchemexpress.comchemsrc.comcymitquimica.com |
:
D-Ribono-1,4-lactone
D-lyxono-1,4-lactone-5-phosphate
L-ribono-1,4-lactone-5-phosphate
d-xylono-1,4-lactone-5-phosphate
l-arabino-1,4-lactone-5-phosphate
L-fucono-1,4-lactone
L-fucono-1,5-lactone
L-galactono-1,4-lactone
Synthetic Methodologies and Chemical Transformations
Preparation of D-Ribono-1,4-lactone and Analogues
The synthesis of D-Ribono-1,4-lactone and its derivatives can be achieved through several strategic approaches, including the direct oxidation of D-ribose and more intricate chemoenzymatic pathways commencing from biomass-derived starting materials.
A direct and common method for the preparation of D-Ribono-1,4-lactone involves the oxidation of the anomeric carbon of D-ribose. researchgate.net This transformation elegantly resolves the issue of dealing with multiple isomers of D-ribose in solution by converting the hemiacetal into a stable lactone. researchgate.net A variety of oxidizing agents and conditions have been employed to effect this conversion. researchgate.netresearchgate.net For instance, oxidation using a heterogeneous 5Pd:Bi/C catalyst with oxygen has been investigated. researchgate.net In such reactions, the pH tends to decrease due to the formation of the intermediate ribonic acid, which can influence the reaction rate and catalyst stability. researchgate.net Another established method involves the use of bromine water to oxidize D-lyxose to its corresponding lactone, a classic approach that can be applied to other aldoses like D-ribose. mdpi.com
A sustainable and diastereoselective chemoenzymatic pathway to D-Ribono-1,4-lactone has been developed starting from levoglucosenone (B1675106) (LGO), a compound readily derived from the pyrolysis of cellulose. researchgate.netresearchgate.net This multi-step synthesis begins with a Baeyer-Villiger oxidation of LGO. researchgate.netnih.gov This key step produces an enantiopure (S)-γ-hydroxymethyl-α,β-butenolide (HBO). researchgate.netresearchgate.net The primary alcohol of HBO is then protected, for example as a benzyl (B1604629) ether, to yield a 5-O-protected γ-hydroxymethyl-α,β-butenolide. researchgate.netnih.gov This protected intermediate is a crucial component in the synthesis of antiviral compounds like remdesivir. nih.gov
Table 1: Overview of Synthetic Routes to D-Ribono-1,4-lactone
| Method | Starting Material | Key Steps | Typical Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Oxidation | D-Ribose | Oxidation of anomeric carbon | Varies with method | N/A |
| Chemoenzymatic Synthesis | Levoglucosenone (LGO) | Baeyer-Villiger oxidation, Protection, syn-Dihydroxylation, Deprotection | 32-41% | 82:18 to 97:3 |
Use as a Chiral Building Block
D-Ribono-1,4-lactone is a highly valued chiral building block in organic synthesis. researchgate.netmdpi.comnih.gov Its utility is rooted in its inherent chirality and the presence of multiple hydroxyl groups that can be selectively protected and functionalized, making it an ideal starting point for the synthesis of complex chiral molecules. mdpi.comnih.govenamine.net
The strategic application of D-Ribono-1,4-lactone as a chiral precursor has enabled the total synthesis of a diverse array of natural products. researchgate.netresearchgate.net Its rigid furanose core provides a reliable scaffold for the stereocontrolled introduction of new functionalities.
D-Ribono-1,4-lactone has served as a key starting material in the synthesis of numerous biologically active natural products. researchgate.netresearchgate.net
Malayamycin: The total synthesis of Malayamycin A, a bicyclic C-nucleoside with antifungal and antiviral properties, has been accomplished starting from D-ribonolactone. researchgate.netnih.govresearchgate.net
Varitriol: This antitumor agent, isolated from the marine-derived fungus Emericella variecolor, has been synthesized using D-ribose, a direct precursor to D-ribonolactone, to construct the furanoside portion. researchgate.netnio.res.innih.gov
Shikimic Acid: This crucial biosynthetic intermediate, a precursor to aromatic amino acids and the antiviral drug oseltamivir, can be synthesized from D-ribonolactone. researchgate.netbaranlab.orgresearchgate.netnih.govslideshare.netwikipedia.org
Herbarumins: D-ribonolactone has been utilized in the synthesis of Herbarumin I. researchgate.net
Neplanocins: The enantioselective synthesis of (+)-Neplanocin B and other members of the neplanocin family of antibiotics has been achieved using D-ribono-1,4-lactone as the chiral starting material. researchgate.netresearchgate.net
Table 2: Natural Products Synthesized from D-Ribono-1,4-lactone
| Natural Product | Biological Activity | Reference to Synthesis from D-Ribonolactone |
|---|---|---|
| Malayamycin A | Antifungal, Antiviral | researchgate.netresearchgate.net |
| Varitriol | Antitumor | researchgate.netnio.res.in |
| Mannostatin A | Mannosidase II Inhibitor | researchwithrutgers.com |
| Shikimic Acid | Biosynthetic Intermediate | researchgate.net |
| Herbarumin I | Not specified | researchgate.net |
| Neplanocins | Antibiotic | researchgate.netresearchgate.net |
Synthesis of C-Nucleosides and Analogues
D-Ribono-1,4-lactone is an essential chiral precursor for the synthesis of C-nucleosides, which are analogues of natural nucleosides where the anomeric C-N bond is replaced by a more stable C-C bond. mdpi.comresearchgate.net This modification renders C-nucleosides resistant to hydrolysis by enzymatic and acid-catalyzed pathways. researchgate.netresearchgate.net The general synthetic approach involves the use of D-ribono-1,4-lactone with its hydroxyl groups suitably protected, which then undergoes reaction with a nucleophilic heterocyclic base or an equivalent organometallic aglycon. researchgate.netmdpi.com This key step constructs the crucial C-C bond between the sugar moiety and the heterocycle. researchgate.net The choice of protecting groups for the lactone's hydroxyls is a critical aspect of the synthetic design to ensure correct reactivity and stereochemical control. mdpi.comnih.gov
For instance, in a planned pathway to achieve 1'-C-substituted nucleoside analogues, D-ribono-1,4-lactone was selected as the starting material, first being converted to an isopropylidene-protected intermediate. mdpi.comnih.gov This intermediate was then designed to react with a chloropurine derivative to form the desired C-nucleoside structure. mdpi.comnih.gov
Synthesis of Antiviral Agents
The strategic importance of D-ribono-1,4-lactone is highlighted by its role as a key building block in the synthesis of potent antiviral agents, most notably C-nucleoside analogues. mdpi.comresearchgate.net The renewed interest in this class of compounds was spurred by the antiviral activity of Remdesivir, an adenine (B156593) C-nucleoside analogue, against various RNA viruses. nih.govresearchgate.net
The synthesis of Remdesivir illustrates the application of a derivatized D-ribono-1,4-lactone. One reported synthetic route begins with 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone. nih.gov This protected lactone undergoes a glycosylation reaction with 7-bromopyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine-4-amine to form the C-C bond, ultimately leading to the core structure of Remdesivir. nih.gov The use of the 5-O-benzyl-D-(+)-ribo-1,4-lactone derivative has also been identified as a key strategy for the synthesis of this anti-infective drug. researchgate.net
Synthesis of Other Biologically Relevant Entities
Beyond C-nucleosides, D-ribono-1,4-lactone serves as a versatile chiral pool for the total synthesis of numerous other biologically active natural products and related entities. researchgate.net Its utility has been demonstrated in the preparation of compounds such as malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, and neplanocins. researchgate.net
Specific examples of its application include:
Protected Ribitol (B610474) Derivatives: The lactone can be converted into 3,4-O-benzylidene-D-ribono-1,5-lactone, which is a versatile intermediate for preparing differentially protected ribitol derivatives. uu.nl These derivatives are valuable for the regiospecific synthesis of oligosaccharides and other polyhydroxylated compounds. uu.nl
Synthesis of N-alkyl-amino Aldonamides
The synthetic process begins with the aminolysis of the lactone ring. researchgate.net
Amide Formation: D-Ribono-1,4-lactone is treated with a primary amine, such as ethylamine, in a solvent like DMF to afford the corresponding N-alkyl-D-ribonamide in quantitative yield. researchgate.net
Bromination and Acetylation: The resulting amide is treated with acetyl bromide in dioxane, followed by acetylation. This yields a 2,3,4-tri-O-acetyl-5-bromo-5-deoxy-N-alkyl-D-ribonamide intermediate. researchgate.net
Cyclization: The final step is a cyclization reaction induced by methanolysis with sodium methoxide, which furnishes the target N-alkyl-D-ribonolactam. researchgate.net
Chemical Derivatization and Protecting Groups
The selective protection and deprotection of the three hydroxyl groups of D-ribono-1,4-lactone is a crucial aspect of its use in synthetic chemistry, enabling precise modifications at specific positions. mdpi.com Common strategies involve the formation of cyclic acetals, such as benzylidene acetals, and the use of acyl or silyl (B83357) protecting groups. mdpi.com
Benzylidene Protecting Group Chemistry
The reaction of D-ribono-1,4-lactone with benzaldehyde (B42025) to form a benzylidene acetal (B89532) is a complex process where the outcome is highly dependent on the reaction conditions, often leading to structural rearrangements of the lactone ring. mdpi.comnih.gov
Under thermodynamically controlled conditions, such as treatment with benzaldehyde and concentrated hydrochloric acid (HCl), the reaction leads to a ring expansion. mdpi.comuu.nl The initially formed product rearranges from the five-membered 1,4-lactone to a more stable six-membered 1,5-lactone. mdpi.comnih.gov The major product isolated in high yield (81-87%) is 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone . mdpi.comuu.nl This structure was unequivocally confirmed by X-ray diffraction analysis of its O-acetyl derivative, correcting earlier misassignments in the literature. mdpi.comnih.gov
Conversely, under different conditions using anhydrous zinc chloride (ZnCl₂) as a catalyst in 1,2-dimethoxyethane (B42094) (DME), the five-membered lactone ring is retained. mdpi.com This reaction yields a diastereomeric mixture of 2,3-O-(R)-benzylidene-D-ribono-1,4-lactone (55% yield) and its (S)-isomer (12% yield). mdpi.com
| Catalyst/Conditions | Primary Product(s) | Lactone Ring Size | Reference |
|---|---|---|---|
| Benzaldehyde, conc. HCl (Thermodynamic Control) | 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone | 6-membered | mdpi.comuu.nl |
| Benzaldehyde, anhydrous ZnCl₂ in DME (Kinetic Control) | Mixture of 2,3-O-(R)- and (S)-benzylidene-D-ribono-1,4-lactone | 5-membered | mdpi.com |
Acetylation and Other O-Protected Derivatives
The hydroxyl groups of D-ribono-1,4-lactone can be protected using various acyl and silyl groups, with methods available for both full protection and regioselective modification. core.ac.ukmdpi.com
Acetylation: While chemical acetylation can lead to a mixture of products, enzymatic methods offer high regioselectivity. core.ac.ukresearchgate.net The acylation of D-ribono-1,4-lactone catalyzed by Candida antarctica lipase (B570770) B (CAL-B) using vinyl acetate (B1210297) as the acetyl donor is highly selective for the primary hydroxyl group. core.ac.ukresearchgate.net This reaction yields 5-O-acetyl-D-ribono-1,4-lactone as the sole product with conversions greater than 99%. core.ac.ukresearchgate.net The structure of this mono-acetylated derivative has been confirmed by crystallographic analysis. nih.gov In contrast, lipases from other sources, such as Burkholderia cepacia or Pseudomonas fluorescens, tend to produce mixtures of mono-, di-, and tri-acetylated products in lower conversions. core.ac.ukresearchgate.net
Other O-Protected Derivatives: Besides acetylation, other protecting groups are commonly employed to create versatile synthetic intermediates. mdpi.com These include:
Formation of Isopropylidene Derivatives
The protection of hydroxyl groups is a fundamental aspect of carbohydrate chemistry, enabling regioselective reactions at other positions. For D-Ribono-1,4-lactone, the formation of isopropylidene derivatives is a common strategy to protect the cis-diols.
2,3-O-Isopropylidene-D-ribono-1,4-lactone is a key intermediate in the synthesis of various biologically active molecules, including C-nucleoside analogues like Remdesivir. nih.govdcu.ie This derivative is readily prepared from D-ribose through established procedures. researchgate.net The isopropylidene group serves as a versatile protecting group for neighboring hydroxyl functions, although its use can sometimes present challenges. nih.gov An alternative to the isopropylidene group for protecting adjacent hydroxyls is the benzylidene group. nih.gov
The reaction conditions for acetalization can influence which isomers are formed. For instance, in studies on the related D-lyxono-1,4-lactone, the formation of the 3,5-O-isopropylidene derivative was favored for steric reasons. mdpi.com
Synthesis of 2-C-Methyl-D-ribono-1,4-lactone
2-C-Methyl-D-ribono-1,4-lactone is a significant derivative and a crucial intermediate in the synthesis of certain antiviral compounds and other complex molecules. chemicalbook.comgoogle.com Various synthetic routes have been developed to produce this compound.
One reported synthesis starts from 2,3-O-isopropylidene-D-glyceraldehyde. tandfonline.com Another approach involves the reaction of a sugar compound, such as D-fructose or glucose, with a disubstituted amine to create a fructosamine (B8680336) intermediate, which is then treated with a base like calcium oxide or calcium hydroxide (B78521) to yield the target lactone. google.com Yields for these processes have been reported in the range of 19-27%. google.com A one-pot procedure from glucose has also been described. google.com The compound is recognized as a ketose formed from the thermal rearrangement of D-xylose. biosynth.com
Below is a table summarizing various precursors and reagents used in the synthesis of 2-C-Methyl-D-ribono-1,4-lactone.
| Precursor/Starting Material | Key Reagents/Intermediates | Reported Yield | Reference |
| 2,3-O-Isopropylidene-D-glyceraldehyde | Not specified | Not specified | tandfonline.com |
| D-Fructose | Calcium oxide, Water | 13.6% | google.com |
| Glucose | Disubstituted amine, Calcium oxide | 20-27% | google.com |
| Sugar Compound | Disubstituted amine, Calcium hydroxide | 19% | google.com |
Regioselectivity in Chemical Reactions
The presence of multiple hydroxyl groups on the D-Ribono-1,4-lactone ring necessitates control over regioselectivity in chemical transformations. Enzymatic catalysis has proven to be a highly effective method for achieving such selectivity.
Lipase-catalyzed acylation of D-Ribono-1,4-lactone in non-aqueous media demonstrates remarkable regioselectivity. core.ac.ukresearchgate.net The choice of enzyme is critical to the outcome of the reaction. While the acylation of the lactone can theoretically lead to seven different acetylated products (three mono-, three di-, and one triacetylated derivative), certain enzymes direct the reaction to a specific hydroxyl group. core.ac.uk
Specifically, Candida antarctica lipase (CAL-B) exhibits high regioselectivity, yielding 5-acyl-D-ribono-1,4-lactones as the sole product. core.ac.ukresearchgate.net Using vinyl acetate as the acyl donor in dry acetonitrile (B52724) with CAL-B resulted in a conversion of over 99% to 5-acetyl-D-ribono-1,4-lactone after 24 hours. core.ac.ukresearchgate.net In contrast, other lipases, such as those from Burkholderia cepacia and Pseudomonas fluorescens, produce mixtures of mono-, di-, and tri-acetylated products with lower conversions. core.ac.ukresearchgate.net The preferential acylation at the primary 5-hydroxy group is attributed to it being less sterically hindered. core.ac.uk
The table below details the outcomes of lipase-catalyzed acetylation of D-Ribono-1,4-lactone.
| Lipase Source | Selectivity | Product(s) | Conversion Rate | Reference |
| Candida antarctica (CAL-B) | Highly regioselective for 5-OH | 5-acetyl-D-ribono-1,4-lactone | >99% (in 24h) | core.ac.ukresearchgate.net |
| Burkholderia cepacia (PSL-C, PSL-D) | Non-selective | Mixture of mono-, di-, tri-acetylated products | Lower | core.ac.ukresearchgate.net |
| Pseudomonas fluorescens (AK) | Non-selective | Mixture of mono-, di-, tri-acetylated products | Lower | core.ac.ukresearchgate.net |
| Thermomyces langinosus (Lipozyme TL-IM) | Non-selective | Mixture of mono-, di-, tri-acetylated products | Lower | core.ac.ukresearchgate.net |
| UEA 115 mycelium | Regioselective for 5-OH | 5-acetyl-D-ribono-1,4-lactone | 41% (in 72h) | core.ac.uk |
Stereochemical Considerations in Synthesis
The stereochemistry of D-Ribono-1,4-lactone and its derivatives is a critical factor in their application as chiral precursors for natural products and biologically active compounds. semanticscholar.org The arrangement of the contiguous chiral centers must be carefully controlled and confirmed during synthesis.
Protecting groups play a crucial role in maintaining or influencing the stereochemistry during synthetic transformations. The choice between protecting groups like isopropylidene and benzylidene can affect the outcome of the entire synthetic procedure. nih.gov Unpredictable transformations, including complex rearrangements involving acetal migration and ring expansion, have been observed. For example, the reaction of D-ribono-1,4-lactone with benzaldehyde in an acidic medium was found to produce a rearranged 1,5-lactone instead of the expected 1,4-lactone derivative. semanticscholar.org
X-ray crystallography is often the definitive method for establishing the correct structure and stereochemistry of these complex carbohydrate derivatives. semanticscholar.orgiucr.org In the synthesis of 2-deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone, for instance, crystallographic analysis confirmed that a nucleophilic substitution reaction proceeded with an inversion of configuration at the C-2 position. iucr.org This analysis also revealed that related 1,5-lactone intermediates adopted a boat conformation in the solid state. iucr.org The absolute configuration of these molecules is established by starting the synthesis from a material with a known configuration, such as D-erythronolactone. iucr.org
Analytical Research and Characterization
Spectroscopic Analysis
Spectroscopic methods are fundamental for confirming the molecular structure and identifying functional groups within D-Ribono-1,4-lactone.
NMR Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and connectivity of D-Ribono-1,4-lactone. Studies have utilized both 1D (¹H and ¹³C) and 2D NMR techniques to elucidate its structure and differentiate it from related isomers, such as D-ribono-1,5-lactones.
Key observations from NMR analysis include:
¹H NMR: Coupling constants between protons can help distinguish between different lactone ring sizes. For instance, D-ribono-1,4-lactones typically exhibit coupling constants (³J) between H-2 and H-3 in the range of 5.3–6.2 Hz, whereas D-ribono-1,5-lactones show smaller couplings (³J = 1.5–3.4 Hz) researchgate.netscielo.br. Conversely, the coupling between H-3 and H-4 is nearly absent (<1 Hz) in D-ribono-1,4-lactones, while it is significant (7.9–8.2 Hz) in D-ribono-1,5-lactones researchgate.netscielo.br.
²D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been crucial in confirming structural assignments. For D-ribono-1,4-lactones, long-range contacts between H-2 and H-5b have been observed, which are absent in D-ribono-1,5-lactones researchgate.netscielo.br. Furthermore, NOESY studies have been instrumental in distinguishing between five- and six-membered d-ribolactone derivatives, with H3–H4 NOE contacts being moderate in six-membered lactones and weak or absent in five-membered lactones acs.org.
Table 1: Representative ¹H NMR Chemical Shifts for D-Ribono-1,4-lactone
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| H-2 | (Not specified) | (Not specified) | ~5.3-6.2 (to H-3) | H-2 |
| H-3 | (Not specified) | (Not specified) | ~0-1 (to H-4) | H-3 |
| H-4 | (Not specified) | (Not specified) | (Not specified) | H-4 |
| H-5a | (Not specified) | (Not specified) | (Not specified) | H-5a |
| H-5b | (Not specified) | (Not specified) | (Not specified) | H-5b |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of D-Ribono-1,4-lactone, aiding in its identification and structural confirmation.
Molecular Ion: Mass spectrometry data, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization (ESI) MS, have been used to characterize D-Ribono-1,4-lactone and its derivatives cdnsciencepub.comrsc.orgnih.gov. For instance, the molecular ion peak or related adducts (e.g., [M-H]⁻) can be observed, allowing for the determination of its exact mass. The molecular weight of D-Ribono-1,4-lactone (C₅H₈O₅) is approximately 148.11 g/mol thermofisher.comdextrauk.comchemnet.comthermofisher.comfishersci.comfishersci.ca.
Fragmentation: While detailed fragmentation patterns for the parent compound are not extensively detailed in the provided snippets, MS is generally used to confirm the presence of the lactone structure and identify characteristic fragments resulting from bond cleavages within the molecule. For example, a TMS-derivatized form, D-(+)-Ribono-1,4-lactone, 3TMS derivative, has a molecular weight of 364.6574 nist.gov.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy can provide information about the functional groups present in D-Ribono-1,4-lactone, particularly the carbonyl group of the lactone.
Carbonyl Stretch: The lactone carbonyl (C=O) stretching frequency is a characteristic absorption in the IR spectrum. For D-Ribono-1,4-lactone, the carbonyl stretching absorption is typically observed in the range of 1750–1775 cm⁻¹ cdnsciencepub.comcdnsciencepub.comresearchgate.net. This higher frequency compared to typical six-membered lactones (1735–1750 cm⁻¹) is consistent with the five-membered lactone ring structure researchgate.netscielo.br.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of D-Ribono-1,4-lactone and for its separation and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and purification of D-Ribono-1,4-lactone, often employing reverse-phase chromatography.
Purity Assessment: HPLC is frequently used to determine the purity of D-Ribono-1,4-lactone, with specifications often requiring purity greater than 95% or 97% by HPLC thermofisher.comlgcstandards.comtcichemicals.comlabscoop.com. Detection methods such as Evaporative Light Scattering Detection (ELSD) have been reported for its analysis lgcstandards.com.
Separation: HPLC, particularly reverse-phase HPLC using C18 columns, has been utilized for the isolation and purification of D-Ribono-1,4-lactone and its derivatives from reaction mixtures cdnsciencepub.com.
Gas Chromatography (GC)
Gas Chromatography (GC) can also be applied for the analysis of D-Ribono-1,4-lactone, often requiring derivatization to enhance its volatility.
Derivatization for GC: For GC analysis, D-Ribono-1,4-lactone may be converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, by reacting it with silylating agents like TMSDEA nist.govsci-hub.se. This derivatization facilitates its separation and detection by GC and GC-MS.
Purity Analysis: GC is cited as a method for assaying the purity of D-Ribono-1,4-lactone, with purity levels typically specified as ≥97% thermofisher.comthermofisher.comtcichemicals.com.
Table 2: Summary of Chromatographic Purity Specifications
| Technique | Purity Specification | Detection Method (if specified) | Source(s) |
| HPLC | ≥97.0% | GC (for assay), ELSD | thermofisher.comlgcstandards.comtcichemicals.comlabscoop.com |
| GC | ≥97.0% | Not specified | thermofisher.comthermofisher.comtcichemicals.com |
Paper Chromatography
Paper chromatography is a foundational technique for separating and identifying polar compounds, including carbohydrates and their derivatives. While direct detailed studies on the paper chromatographic separation of D-Ribono-1,4-lactone itself are not extensively detailed in the provided search results, related derivatives have been analyzed using this method. For instance, the derivative 2,3-O-Isopropylidene-D-ribono-1,4-lactone has been characterized by paper chromatography using specific solvent systems.
Table 1: Paper Chromatographic Analysis of a D-Ribono-1,4-lactone Derivative
| Compound | Solvent System | Rf Value |
| 2,3-O-Isopropylidene-D-ribono-1,4-lactone | (b) | 0.39 |
The solvent system (b) used for this analysis consisted of ethyl acetate (B1210297) – acetic acid – formic acid – water in a ratio of 18:3:1:4 (v:v) cdnsciencepub.com. This indicates that D-Ribono-1,4-lactone and its derivatives can be chromatographically resolved, with the specific Rf values being dependent on the polarity and functional groups present in the molecule and the chosen solvent system.
X-ray Crystallography and Conformational Studies
X-ray crystallography remains a paramount technique for determining the precise three-dimensional structure of molecules, including the conformation of ring systems and the nature of intermolecular interactions in the crystalline state. Studies on D-Ribono-1,4-lactone and its derivatives have provided valuable structural data.
Crystal Structure Determination
The crystal structure of D-Ribono-1,4-lactone has been determined, albeit under specific conditions. One reported study measured its structure at a low temperature of -150 °C mdpi.com. This analysis revealed that D-Ribono-1,4-lactone crystallizes in the orthorhombic crystal system, belonging to the P2₁2₁2₁ space group mdpi.com. Obtaining suitable crystals for pentose (B10789219) γ-lactones with free hydroxyl groups can be challenging, leading to a focus on the crystallographic analysis of their protected derivatives mdpi.com.
Studies on derivatives such as 5-O-acetyl-D-ribono-1,4-lactone and 5-O-benzoyl-2,3-O-isopropylidene-D-ribono-1,4-lactone have also provided detailed crystallographic information, confirming their molecular arrangements and absolute configurations ufrgs.brresearchgate.netnih.goviucr.orgiucr.org. For example, 5-O-acetyl-D-ribono-1,4-lactone crystallizes in the monoclinic system with the P2₁ space group researchgate.netiucr.org.
Biological and Biomedical Research Applications
Biotechnology and Industrial Production
The industrial production of valuable compounds often relies on efficient chemical synthesis or sophisticated biotechnological processes. D-Ribono-1,4-lactone plays a role in both arenas, historically in chemical synthesis and as a metabolite in biological systems.
Riboflavin (B1680620), also known as Vitamin B2, is a vital nutrient essential for numerous cellular functions in animals, which cannot synthesize it endogenously. While modern industrial production of riboflavin is almost exclusively achieved through microbial fermentation cuvillier.degoogle.comd-nb.info, D-Ribono-1,4-lactone has been a crucial intermediate in established chemical synthesis routes.
Historically, chemical synthesis pathways for riboflavin often began with D-glucose or D-ribose. In one such multi-step chemical process, D-glucose would be oxidized to D-arabonate, which is then epimerized to D-ribonate. This D-ribonate is subsequently transformed into D-Ribono-1,4-lactone. The lactone is then reduced to D-ribose, which is further processed through several chemical reactions involving xylidine (B576407) and barbituric acid to yield riboflavin cuvillier.de. These chemical synthesis routes, while effective, were often complex and less economically viable compared to current biotechnological methods. Early attempts to synthesize D-Ribono-1,4-lactone itself, such as the Kiliani synthesis, yielded approximately 10% product google.com. More advanced chemical synthesis routes, like those starting from cellulose-based levoglucosenone (B1675106), have achieved yields for D-(+)-Ribono-1,4-lactone in the range of 32-41% researchgate.net.
In contrast, contemporary industrial riboflavin production relies heavily on microbial fermentation, utilizing organisms such as Ashbya gossypii and Bacillus subtilis cuvillier.degoogle.comd-nb.info. These microbial pathways typically initiate with precursors like ribulose-5-phosphate (derived from the pentose (B10789219) phosphate (B84403) pathway) and GTP, which are converted through a series of enzymatic steps involving intermediates like dihydroxybutanone phosphate (DHBP) and ribityllumazine (DRL) to produce riboflavin cuvillier.de. D-Ribono-1,4-lactone is not a direct intermediate in these established microbial biosynthesis pathways for riboflavin.
Table 1: Yields in Chemical Synthesis Routes Involving D-Ribono-1,4-lactone
| Synthesis Method/Stage | Product/Intermediate | Approximate Yield (%) | Reference |
| Kiliani Synthesis (early) | D-Ribono-1,4-lactone | ~10 | google.com |
| Whistler/BeMiller Synthesis (early) | D-Ribono-1,4-lactone | ~10 | google.com |
| Chemoenzymatic from Levoglucosenone (LGO) | D-(+)-Ribono-1,4-lactone | 32-41 | researchgate.net |
Beyond its historical role in chemical synthesis, D-Ribono-1,4-lactone is recognized as a significant metabolite within cellular biochemistry, particularly in microbial systems. It is identified as a key intermediate in the pentose phosphate pathway (PPP) ontosight.ai. The PPP is a fundamental metabolic route that generates NADPH, essential for reductive biosynthesis and protection against oxidative stress, and produces pentose sugars, such as ribose-5-phosphate, which are critical precursors for nucleotide and nucleic acid synthesis ontosight.ai.
D-Ribono-1,4-lactone can be converted to ribose-5-phosphate, thereby directly linking it to the biosynthesis of nucleotides, DNA, RNA, and energy carriers like ATP ontosight.ai. This role underscores its importance in general cellular metabolism and growth in microorganisms. Furthermore, its chiral structure makes it a valuable starting material or intermediate in the synthesis of various complex molecules, including nucleoside analogues with potential medicinal applications researchgate.netuni-halle.demdpi.comnih.gov. While not a direct intermediate in the microbial biosynthesis of riboflavin itself (which typically starts from ribulose-5-phosphate), its presence and metabolic conversion within the PPP highlight its foundational role in providing essential building blocks for cellular processes in microbes.
Table 2: Key Metabolic Roles of D-Ribono-1,4-lactone in Microorganisms
| Metabolic Pathway/Process | Role of D-Ribono-1,4-lactone | Significance | Reference |
| Pentose Phosphate Pathway (PPP) | Key Intermediate | Generates NADPH and pentose sugars (e.g., ribose-5-phosphate) | ontosight.ai |
| Nucleotide Biosynthesis | Precursor to Ribose-5-phosphate | Essential for the synthesis of DNA, RNA, ATP, and other vital biomolecules | ontosight.ai |
| Chiral Synthesis | Versatile Building Block | Used in the synthesis of natural products and nucleoside analogues | researchgate.netuni-halle.demdpi.comnih.gov |
Compound List:
D-Ribono-1,4-lactone
D-Ribose
D-Glucose
D-Arabonate
D-Ribonate
Xylidine
Barbituric acid
Riboflavin
Ribulose-5-phosphate (Ru5P)
Guanosine triphosphate (GTP)
Dihydroxybutanone phosphate (DHBP)
Ribityllumazine (DRL)
Ribose-5-phosphate
NADPH
ATP
Levoglucosenone (LGO)
5-O-protected γ-hydroxymethyl-α,β-butenolides
(S)-γ-hydroxymethyl-α,β-butenolide (HBO)
Nucleoside analogues
D-lyxono-1,4-lactone-5-phosphate
L-ribono-1,4-lactone-5-phosphate
Deoxyguanosine (dG)
Thymidylyl-(3′,5′)-2′-deoxyguanosine (d(TpG))
2-amino-5-[(2-deoxy-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (diz)
2,2-diamino-4-[-[2-deoxy-β-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (dZ)-diamino-4-[-[2-deoxy-β-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (dZ)
Advanced Theoretical and Computational Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For D-Ribono-1,4-lactone, these models can elucidate its three-dimensional structure, conformational flexibility, and potential interactions with other molecules. Molecular models suggested, for instance, that a 3,5-acetal of a furanoid derivative of ribose would be more highly strained than a 2,3-acetal. mdpi.com
Molecular dynamics (MD) simulations are a key component of molecular modeling that allows for the study of the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of D-Ribono-1,4-lactone in various environments, such as in solution or interacting with a biological macromolecule. frontiersin.orgyoutube.com These simulations can provide detailed information on:
Conformational Analysis: Identifying the most stable conformations of the lactone ring and its substituent groups.
Solvation Effects: Understanding how solvent molecules, like water, arrange themselves around D-Ribono-1,4-lactone and influence its structure and reactivity.
Interaction Dynamics: Observing the binding and unbinding processes of D-Ribono-1,4-lactone with other molecules, providing a mechanistic understanding of these interactions. semanticscholar.org
While specific MD simulation studies focused exclusively on D-Ribono-1,4-lactone are not extensively detailed in the provided results, the methodology is widely applied in pharmaceutical research to understand molecular interactions, such as those between a drug candidate and its target. frontiersin.org
Computational Docking for Enzyme Substrate Prediction
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov A primary application of this method is in predicting whether a small molecule, such as D-Ribono-1,4-lactone, can act as a substrate for a particular enzyme. nih.govmdpi.com
The process involves computationally placing the D-Ribono-1,4-lactone molecule into the active site of an enzyme and evaluating the goodness of fit using a scoring function. nih.gov This evaluation considers factors like:
Shape Complementarity: How well the shape of the lactone fits into the enzyme's binding pocket.
Electrostatic Interactions: Favorable interactions between charged or polar groups on the lactone and the enzyme.
Hydrogen Bonding: The formation of hydrogen bonds, which are critical for stabilizing the enzyme-substrate complex.
By screening D-Ribono-1,4-lactone against a library of enzyme structures, computational docking can help identify potential enzymes for which it might be a substrate. nih.gov This is particularly valuable for function identification of proteins and for understanding the metabolic pathways in which the compound may be involved. nih.gov Docking studies can help discern whether a molecule is likely to behave as a substrate or an inhibitor of an enzyme. mdpi.com The results are typically ranked, and the top-scoring enzyme-lactone complexes can then be prioritized for experimental validation. nih.gov
| Principle | Description | Relevance to D-Ribono-1,4-lactone |
|---|---|---|
| Binding Pose Prediction | Predicts the most likely three-dimensional orientation of the ligand (lactone) within the enzyme's active site. | Determines the feasibility of a productive binding orientation for catalysis. |
| Scoring Functions | Estimates the binding affinity (strength of interaction) between the ligand and the enzyme. | Ranks potential enzyme targets based on the predicted binding strength of D-Ribono-1,4-lactone. |
| Virtual Screening | Docks a library of small molecules against a single enzyme target or a single molecule against a library of enzymes. | Can identify potential enzymes that recognize D-Ribono-1,4-lactone as a substrate from a large pool of candidates. nih.gov |
Quantum Chemical Calculations (e.g., B3LYP/6-31G*)
Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a high level of theoretical accuracy. One of the most widely used methods in this field is Density Functional Theory (DFT), with the B3LYP functional and the 6-31G* basis set being a very common combination for studying organic molecules. reddit.com
This specific level of theory, B3LYP/6-31G, has been successfully applied to study derivatives of D-Ribono-1,4-lactone. mdpi.com For instance, a molecular modeling study of O-benzylidene-D-ribono-1,4-lactones used the B3LYP/6-31G method to support structural assignments and clarify mechanistic aspects of reactions involving the compound. mdpi.com
Quantum chemical calculations can determine a variety of molecular properties for D-Ribono-1,4-lactone, including:
Optimized Geometries: Predicting the most stable three-dimensional structure with high precision.
Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular orbital energies (such as the HOMO and LUMO). researchgate.net
Vibrational Frequencies: Simulating the infrared spectrum to aid in experimental characterization.
Reaction Energetics: Determining the energy changes that occur during a chemical reaction, including activation energies and reaction enthalpies, which helps in understanding reaction mechanisms. scirp.org
The popularity of the B3LYP/6-31G* method stems from its balance of computational cost and accuracy for a wide range of chemical systems. reddit.com
| Calculated Parameter | Significance | Example Application |
|---|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable molecular structure. | Confirming structural assignments of D-Ribono-1,4-lactone derivatives. mdpi.com |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and electronic excitability of the molecule. researchgate.net | Predicting the reactivity of D-Ribono-1,4-lactone in different chemical environments. |
| Reaction Pathway Energetics | Calculates the energy profile of a chemical reaction, identifying transition states and intermediates. | Investigating the mechanisms of protecting group addition or removal in syntheses involving D-Ribono-1,4-lactone. mdpi.com |
Future Research Directions
Elucidation of Uncharacterized Metabolic Pathways
D-Ribono-1,4-lactone is known to be an intermediate in certain biochemical processes, notably in the pentose (B10789219) phosphate (B84403) pathway, where it contributes to the generation of NADPH and pentoses from glucose-6-phosphate ontosight.ai. It also plays a role in the metabolism of nucleotides and is a precursor to various biomolecules ontosight.ai. However, the full extent of its metabolic involvement is not entirely mapped. Future research should focus on identifying and characterizing novel metabolic pathways where D-Ribono-1,4-lactone acts as a substrate, product, or regulatory molecule. This includes exploring its potential roles in cellular redox balance, energy metabolism, and signaling cascades. Studies could investigate its presence and metabolic fate in different cellular compartments or under various physiological conditions, such as oxidative stress or nutrient deprivation, which might reveal previously unrecognized metabolic functions. Furthermore, its presence in the urine of patients with neuroblastoma suggests a potential link to specific disease states that warrants further metabolic investigation hmdb.ca.
Development of Novel Synthetic Strategies
While D-Ribono-1,4-lactone can be synthesized through various chemical oxidation methods from D-ribose researchgate.net, and chemoenzymatic pathways from cellulose-based precursors like levoglucosenone (B1675106) have been developed researchgate.netresearchgate.net, there is scope for improving these synthetic strategies. Current methods may face challenges related to yield, stereoselectivity, cost-effectiveness, or environmental impact. Future research could focus on developing more sustainable and efficient synthetic routes, potentially leveraging biocatalysis or novel chemocatalytic approaches. Exploring greener chemistry principles, such as using renewable feedstocks or reducing hazardous waste, would be beneficial. Furthermore, developing scalable and cost-effective methods is crucial for enabling broader research and potential industrial applications, especially given its utility as a chiral building block for complex molecules, including antiviral drugs like Remdesivir researchgate.netmdpi.com.
Exploration of New Biological Activities and Therapeutic Applications
D-Ribono-1,4-lactone has been identified as a sugar lactone and a β-galactosidase inhibitor scbt.com. Its role as a metabolite ebi.ac.uk and its involvement in nucleotide metabolism ontosight.ai hint at broader biological activities that are yet to be fully explored. Future research should aim to uncover new biological activities, which could translate into novel therapeutic applications. For instance, understanding its precise role in cellular signaling or its interaction with specific enzymes beyond β-galactosidase could reveal therapeutic targets for metabolic disorders, neurodegenerative diseases, or cancer. The potential for D-Ribono-1,4-lactone derivatives to act as antiviral agents biosynth.com also suggests that further structural modifications and biological screening could yield new drug candidates. Investigating its effects on cellular pathways related to inflammation, aging, or immune response could also uncover unforeseen therapeutic benefits.
Advanced Analytical Techniques for in situ and in vivo Studies
Accurate and sensitive detection and quantification of D-Ribono-1,4-lactone within complex biological matrices are essential for understanding its physiological roles and distribution. Current analytical methods likely include chromatography coupled with mass spectrometry (LC-MS, GC-MS) and NMR spectroscopy labsolu.cacdnsciencepub.com. However, for comprehensive in situ and in vivo studies, advanced techniques are needed. Future research should focus on developing or refining analytical methodologies that offer higher sensitivity, specificity, and spatial resolution. This could involve the development of novel fluorescent probes or biosensors that can detect D-Ribono-1,4-lactone in living cells or tissues. Advances in imaging mass spectrometry or microfluidic devices could also provide new tools for real-time monitoring of its metabolic flux and localization within organisms. Improving the ability to distinguish D-Ribono-1,4-lactone from structurally similar compounds in complex biological samples is also a critical area for development.
Structural Biology of D-Ribono-1,4-lactone Interacting Proteins
Understanding the molecular mechanisms by which D-Ribono-1,4-lactone exerts its biological effects often requires knowledge of its interactions with specific proteins. While some enzymes involved in its metabolism or inhibition (e.g., β-galactosidase) might be known, a comprehensive understanding of its protein interactome is likely incomplete. Future research should prioritize the identification of novel proteins that bind to or interact with D-Ribono-1,4-lactone. Once identified, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) should be employed to determine the three-dimensional structures of these protein-D-Ribono-1,4-lactone complexes. Such structural data is invaluable for elucidating the binding modes, understanding the catalytic mechanisms of enzymes involved, and facilitating the rational design of small molecules that can modulate these interactions for therapeutic purposes. For example, understanding the precise binding site and conformational changes induced upon interaction could guide the development of targeted inhibitors or activators.
Q & A
Basic Research Questions
Q. How can D-Ribono-1,4-lactone be reliably identified and characterized in experimental settings?
- Methodological Answer : Characterization typically involves a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm functional groups and stereochemistry, as demonstrated in studies of sodium halide complexes of D-Ribono-1,4-lactone . X-ray crystallography is critical for resolving its cyclic structure and intermolecular interactions, particularly in salt complexes where coordination patterns and hydrogen bonding are analyzed . Physical properties such as melting point (86°C), molecular weight (148.11 g/mol), and formula (C₅H₈O₅) should align with literature data .
Q. What are the recommended safety protocols for handling D-Ribono-1,4-lactone in laboratory environments?
- Methodological Answer : Safety measures include using personal protective equipment (gloves, goggles, respirators) to avoid skin/eye contact and inhalation. The compound should be stored in sealed containers under inert gas (e.g., nitrogen) at 2–10°C to prevent degradation . Avoid contact with strong oxidizers and ensure proper ventilation during handling. Spills require immediate containment and neutralization with appropriate absorbents .
Q. What synthetic routes are available for D-Ribono-1,4-lactone, and what are their limitations?
- Methodological Answer : A documented route involves acid-catalyzed cyclization of D-ribonic acid derivatives. For example, 2,3-O-isopropylidene-D-ribono-1,4-lactone can be hydrolyzed under mild acidic conditions, though yields are low (~10%) . Alternative methods include enzymatic oxidation of D-ribose, but scalability remains challenging. Researchers should optimize reaction conditions (e.g., pH, temperature) and consider protective group strategies (e.g., benzylidene) to improve efficiency .
Advanced Research Questions
Q. How do cation coordination and hydrogen bonding influence the structural stability of D-Ribono-1,4-lactone complexes?
- Methodological Answer : X-ray crystallography of sodium halide complexes reveals that Na⁺ ions coordinate with the lactone oxygen and hydroxyl groups, stabilizing the 1C4 conformation. Hydrogen bonding networks between the lactone and halide anions (e.g., Br⁻) further enhance structural rigidity. Comparative studies with uncomplexed D-Ribono-1,4-lactone (4C1 conformation) highlight the role of salt interactions in altering ring puckering and solubility .
Q. What strategies address low yields in the synthesis of D-Ribono-1,4-lactone derivatives for C-nucleoside development?
- Methodological Answer : Protecting group chemistry is critical. Benzylidene groups can shield hydroxyl moieties during functionalization, reducing side reactions. For instance, methyl β-D-ribopyranoside derivatives complexed with NaBr show improved regioselectivity in glycosylation reactions . Catalytic methods, such as enzymatic dehydrogenases, may also enhance efficiency, as seen in analogous lactone systems (e.g., L-galactono-1,4-lactone in ascorbate biosynthesis) .
Q. How does D-Ribono-1,4-lactone function as a metabolic intermediate, and what analytical approaches validate its biochemical pathways?
- Methodological Answer : As a pentose degradation metabolite, its role is studied via isotopic labeling (e.g., ¹³C tracing) and enzyme assays. For example, L-galactono-1,4-lactone dehydrogenase (GALDH) catalyzes analogous lactone oxidation in ascorbate synthesis; similar methodologies could be adapted to probe D-Ribono-1,4-lactone's interactions with dehydrogenases . Metabolomic profiling (LC-MS/MS) and knockout models may clarify its regulatory roles .
Contradictions and Considerations
- Synthesis Yield Variability : The 10% yield reported for one synthetic route contrasts with higher yields in protective-group-assisted methods , emphasizing the need for protocol optimization.
- Storage Conditions : While refrigeration (2–10°C) is recommended , some studies use ambient storage for short-term experiments, necessitating stability assessments under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
